molecular formula C8H9NO3S B601492 Faropenem Impurity 13 CAS No. 613670-77-2

Faropenem Impurity 13

カタログ番号: B601492
CAS番号: 613670-77-2
分子量: 199.23
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Faropenem Impurity 13 is a degradation product of Faropenem, an orally active beta-lactam antibiotic belonging to the penem group. Faropenem is known for its broad spectrum of activity against gram-positive and gram-negative bacteria. This compound is studied to understand the stability and degradation pathways of Faropenem, which is crucial for ensuring the efficacy and safety of the pharmaceutical product.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Faropenem Impurity 13 involves several steps, starting from the core structure of Faropenem. One common method includes the use of chlorine oxalic acid to p-Nitrobenzyl, which replaces the allyloxy oxalyl chloride in traditional methods. This approach effectively prevents the generation of polymerization species impurities, improving feedstock conversion and product yield . The method also involves catalytic hydrogenation under acidic conditions to remove silylation protection groups and p-Nitrobenzyl protection groups, which aids in product separation and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the isolation of this compound with high purity.

化学反応の分析

Types of Reactions

Faropenem Impurity 13 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Sustained-Release Preparations

Faropenem Impurity 13 has been utilized in the development of gastric floating sustained-release formulations. These preparations enhance the drug's bioavailability and prolong its therapeutic effects by allowing it to remain in the stomach for extended periods. A study demonstrated that such formulations could effectively maintain drug levels within the therapeutic range over time, improving patient compliance and treatment outcomes .

Orally Disintegrating Tablets

Research has shown that Faropenem can be formulated into orally disintegrating tablets, which provide rapid absorption and convenience for patients. Clinical trials indicated that these formulations yield high effectiveness rates across various infections, including urinary tract infections and skin infections, with minimal adverse reactions .

Treatment of Urinary Tract Infections

A retrospective cohort study evaluated the efficacy of Faropenem in treating urinary tract infections caused by ESBL-producing Escherichia coli and Klebsiella pneumoniae. Out of 63 patients treated with Faropenem, a significant number showed favorable outcomes, with an estimated minimum inhibitory concentration (MIC) suggesting effective bacterial suppression .

Tuberculosis Treatment

In a randomized controlled trial involving patients with drug-susceptible pulmonary tuberculosis, Faropenem was compared to standard regimens. The results indicated noninferiority of Faropenem in treatment success rates while exhibiting fewer adverse events, highlighting its potential role in tuberculosis management .

Resistance Patterns and Implications

Faropenem's increasing use raises concerns about the development of resistance, particularly among Gram-negative bacteria. A systematic review indicated that while Faropenem maintains efficacy against many pathogens, there are emerging patterns of resistance that could complicate treatment protocols . This necessitates ongoing surveillance and research to understand resistance mechanisms better.

Data Tables

Study Pathogen Efficacy Rate Adverse Events Notes
Retrospective Cohort StudyESBL-producing E. coli84%16% relapseEffective for UTI treatment
Randomized Controlled TrialTuberculosis88%Fewer than controlNoninferior to standard regimen
Sustained-Release Formulation StudyVarious Gram-negative bacteriaSustained levelsMinimalImproved bioavailability

作用機序

Faropenem Impurity 13, like Faropenem, exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme used by bacteria to cross-link the peptide chains in peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death.

類似化合物との比較

Faropenem Impurity 13 can be compared with other penem antibiotics and their impurities. Similar compounds include:

This compound is unique in its specific degradation pathway and the insights it provides into the stability and safety of Faropenem.

特性

CAS番号

613670-77-2

分子式

C8H9NO3S

分子量

199.23

外観

White Solid

純度

> 95%

数量

Milligrams-Grams

同義語

5-​[(2R)​-​tetrahydro-​2-​furanyl]​- 4-​Thiazolecarboxylic acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。